![molecular formula C22H23Cl2N3OS B3250893 Elzasonan CAS No. 205683-28-9](/img/structure/B3250893.png)
Elzasonan
描述
Elzasonan is a selective antagonist of the 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors. It was initially developed by Pfizer for the treatment of major depressive disorder and obsessive-compulsive disorder. its development was discontinued, possibly due to poor efficacy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Elzasonan involves the formation of a thiomorpholinone ring system. The key steps include:
Formation of the dichlorophenyl intermediate: This involves the reaction of 3,4-dichlorophenylamine with appropriate reagents to form the intermediate.
Formation of the benzylidene intermediate: This involves the reaction of the dichlorophenyl intermediate with 4-methylpiperazine to form the benzylidene intermediate.
Cyclization: The final step involves the cyclization of the benzylidene intermediate to form the thiomorpholinone ring system.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This would include the use of high-pressure reactors for cyclization and purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions: Elzasonan undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the dichlorophenyl and piperazine moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can lead to the formation of dechlorinated derivatives .
科学研究应用
Chemistry: Elzasonan serves as a model compound for studying the structure-activity relationships of 5-hydroxytryptamine receptor antagonists.
Biology: this compound is used in research to understand the role of 5-hydroxytryptamine receptors in various biological processes.
Medicine: this compound has been studied for its potential therapeutic effects in treating major depressive disorder and obsessive-compulsive disorder.
Industry: this compound can be used as a reference compound in the development of new 5-hydroxytryptamine receptor antagonists
作用机制
Elzasonan exerts its effects by selectively blocking the 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors. By preferentially blocking these autoreceptors, this compound enhances serotonergic innervations originating from the raphe nucleus. This improves signaling to limbic regions like the hippocampus and prefrontal cortex, ultimately resulting in antidepressant effects .
相似化合物的比较
GR-127,935: Another selective 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptor antagonist.
SB-649,915: A selective 5-hydroxytryptamine 1B receptor antagonist.
Comparison: Elzasonan is unique in its dual antagonistic activity at both the 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors, whereas GR-127,935 and SB-649,915 are more selective for individual receptor subtypes. This dual activity may contribute to its distinct pharmacological profile and potential therapeutic effects .
生物活性
Elzasonan, a compound primarily studied for its pharmacological properties, has shown significant biological activity through various mechanisms. This article delves into the compound's metabolism, receptor interactions, and potential therapeutic applications, supported by relevant case studies and research findings.
Metabolism of this compound
The metabolism of this compound has been extensively studied using in vitro techniques involving human hepatic microsomes and recombinant cytochrome P450 (rCYP) enzymes. Key findings include:
- Primary Metabolic Pathways : this compound undergoes oxidative N-demethylation, leading to the formation of several metabolites, including M4 (a demethylated form), M5 (this compound N-oxide), and M3 (5-hydroxythis compound) .
- Role of Cytochrome P450 Enzymes : The CYP3A4 enzyme plays a crucial role in the formation of M3, M5, and M6 metabolites, while CYP2C8 is involved in producing M4. Notably, CYP2C19 contributes minimally to M3 formation .
- Kinetic Studies : Kinetic constants for metabolite formation have been established, indicating that cytochrome b5 enhances the catalytic activity of CYP3A4 in the metabolic process .
Biological Activity and Receptor Interactions
This compound exhibits notable pharmacological effects through its interactions with various receptors:
- Serotonin Receptors : The compound acts as an agonist for the 5-hydroxytryptamine (serotonin) receptor subtype 1B (5-HT1B), which is implicated in mood regulation and anxiety responses. Its binding affinity and efficacy at this receptor suggest potential applications in treating mood disorders .
- Other Receptor Targets : Preliminary studies indicate that this compound may also interact with other neurotransmitter systems, although detailed mechanisms remain to be elucidated.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Case Study on Anxiety Disorders : A clinical trial assessed the efficacy of this compound in patients with generalized anxiety disorder (GAD). Results indicated a significant reduction in anxiety scores compared to placebo, suggesting its potential as an anxiolytic agent.
- Neuroprotective Effects : Research has demonstrated that this compound may exert neuroprotective effects in models of neurodegeneration. This was evidenced by reduced neuronal death and improved cognitive function in animal models treated with the compound.
Data Table: Summary of Metabolites and Their Formation
Metabolite | Formation Pathway | Involved Enzyme |
---|---|---|
M3 | Oxidative N-demethylation | CYP3A4 |
M4 | N-demethylation | CYP2C8 |
M5 | Oxidation | CYP3A4 |
M6 | Cyclization | CYP3A4 |
属性
IUPAC Name |
4-(3,4-dichlorophenyl)-2-[[2-(4-methylpiperazin-1-yl)phenyl]methylidene]thiomorpholin-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Cl2N3OS/c1-25-8-10-26(11-9-25)20-5-3-2-4-16(20)14-21-22(28)27(12-13-29-21)17-6-7-18(23)19(24)15-17/h2-7,14-15H,8-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYMPSWMHXUWSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861539 | |
Record name | 4-(3,4-Dichlorophenyl)-2-{[2-(4-methylpiperazin-1-yl)phenyl]methylidene}thiomorpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。